molecular formula C18H10BrFN2O3 B186273 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide CAS No. 5766-93-8

5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No. B186273
CAS RN: 5766-93-8
M. Wt: 401.2 g/mol
InChI Key: UJGTUVHGJNRIDZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide, also known as BFF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BFF belongs to the family of benzoxazoles, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is not fully understood. However, it has been proposed that 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been found to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide. One potential direction is to investigate the structure-activity relationship of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide and its analogs to identify compounds with improved biological activity and pharmacokinetic properties. Another potential direction is to explore the potential use of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is complex, and its solubility in water is low, which can limit its availability for research purposes. However, 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. Further studies are needed to elucidate the mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves a multi-step process that begins with the preparation of 2-amino-4-bromo-5-fluorophenyl benzoxazole. This compound is then reacted with furan-2-carboxylic acid chloride to produce 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. 5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

5766-93-8

Molecular Formula

C18H10BrFN2O3

Molecular Weight

401.2 g/mol

IUPAC Name

5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C18H10BrFN2O3/c19-16-8-7-15(24-16)17(23)21-12-5-6-14-13(9-12)22-18(25-14)10-1-3-11(20)4-2-10/h1-9H,(H,21,23)

InChI Key

UJGTUVHGJNRIDZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)F

Origin of Product

United States

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